

Application Notes and Protocols: Pharmacokinetics of (Rac)-BL-918 in Rodents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-BL-918

Cat. No.: B2680891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the pharmacokinetic profile of **(Rac)-BL-918**, a novel small-molecule activator of UNC-51-like kinase 1 (ULK1), in rodents. The data summarized herein is crucial for the preclinical development of BL-918 for potential therapeutic applications, such as in neurodegenerative diseases. This document includes detailed experimental protocols for pharmacokinetic studies in rats, quantitative data on the parent compound and its major metabolites, and visual representations of the metabolic pathways and experimental workflows.

Introduction

(Rac)-BL-918 is a potent activator of ULK1, a key initiator of autophagy. By inducing cytoprotective autophagy, BL-918 has shown therapeutic potential in preclinical models of neurodegenerative diseases.^[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for its further development. This document details the pharmacokinetic characteristics of **(Rac)-BL-918** and its primary metabolites, M8 and M10, in rats following both intragastric and intravenous administration.^[1]

Pharmacokinetic Parameters

The pharmacokinetic properties of **(Rac)-BL-918** and its metabolites were evaluated in male rats. The parent compound, BL-918 (designated as M0), and two major metabolites, M8 and M10, were quantified in plasma.[\[1\]](#)

Intragastric Administration

Following a single oral dose of 50 mg/kg, **(Rac)-BL-918** exhibited significant absorption and metabolism. The parent compound reached its maximum plasma concentration at approximately 10.7 hours.[\[1\]](#) The oral bioavailability was determined to be 23.5%.[\[1\]](#)

Table 1: Pharmacokinetic Parameters of **(Rac)-BL-918** (M0) in Rats after a Single 50 mg/kg Intragastric Dose

Parameter	Value	Units
Tmax	10.7 ± 0.4	h
t1/2	18.0 ± 1.6	h
MRT(0-t)	28.1 ± 0.3	h
F	23.5	%

Intravenous Administration

After a single intravenous injection of 2.5 mg/kg, the plasma concentrations of **(Rac)-BL-918** and its metabolites were determined to characterize their distribution and elimination profiles.

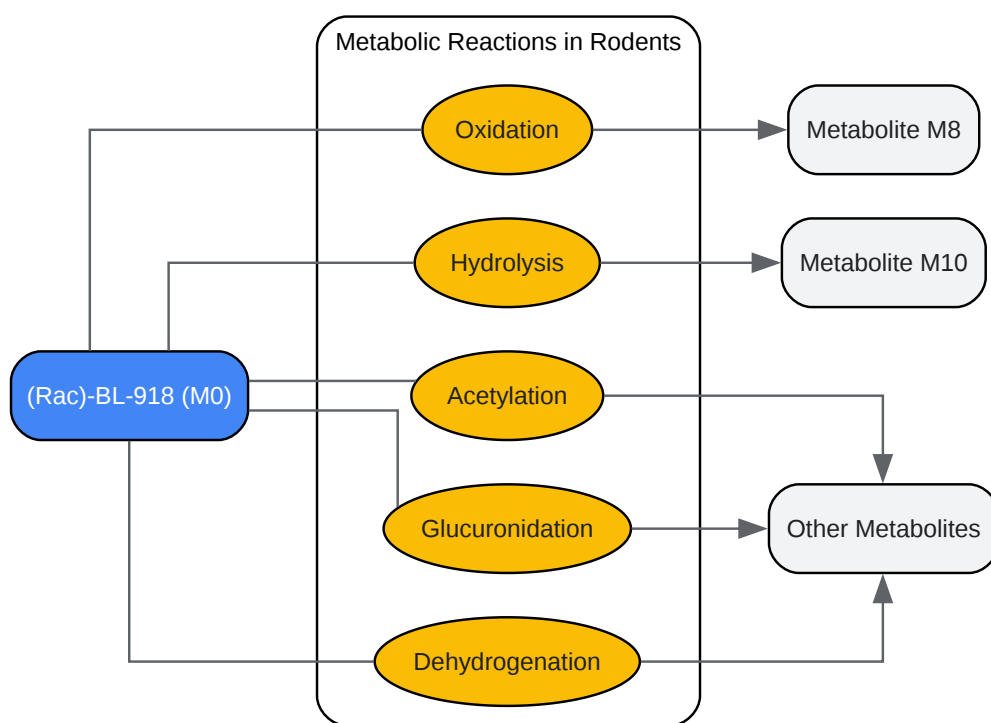
Table 2: Pharmacokinetic Parameters of **(Rac)-BL-918** (M0) and its Metabolites (M8, M10) in Rats after a Single 2.5 mg/kg Intravenous Dose

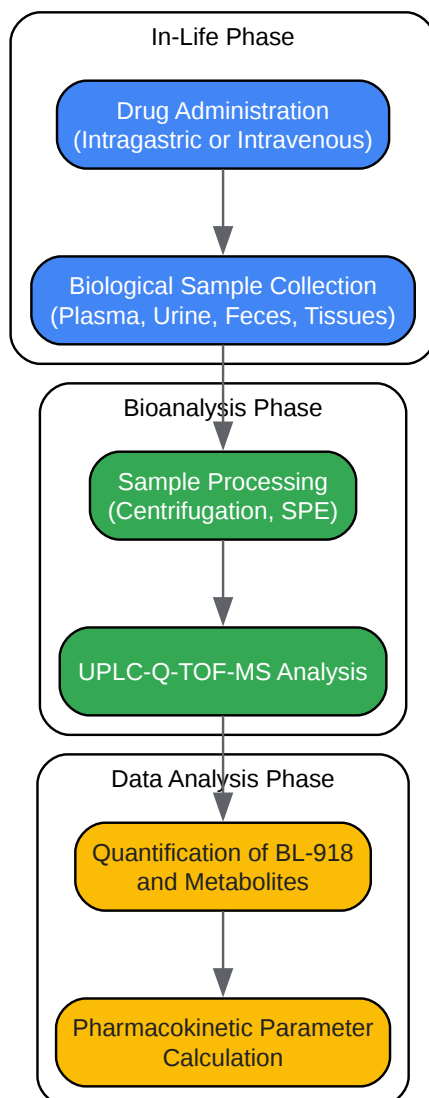
Analyte	Cmax (ng/mL)	Tmax (h)	AUC(0-t) (ng·h/mL)	t1/2 (h)
M0 (BL-918)	Data not available in a tabular format	Data not available in a tabular format	Data not available in a tabular format	Data not available in a tabular format
M8	Data not available in a tabular format	Data not available in a tabular format	Data not available in a tabular format	Data not available in a tabular format
M10	Data not available in a tabular format	Data not available in a tabular format	Data not available in a tabular format	Data not available in a tabular format

Note: While concentration-time profiles were provided in the source, specific tabulated values for Cmax, Tmax, AUC, and t1/2 for the intravenous route were not available. The parent compound, BL-918, was found to have the highest blood concentration compared to its metabolites, M8 and M10, after both intragastric and intravenous administration.

Metabolic Pathway of (Rac)-BL-918

In rats, **(Rac)-BL-918** undergoes extensive metabolism primarily through oxidation, hydrolysis, dehydrogenation, glucuronidation, and acetylation. The two major metabolites identified in plasma, spinal cord, and brain are designated as M8 and M10. The ability of BL-918 and its metabolites to cross the blood-brain barrier is a significant finding for its potential in treating central nervous system disorders.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics of (Rac)-BL-918 in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2680891#pharmacokinetics-of-rac-bl-918-in-rodents\]](https://www.benchchem.com/product/b2680891#pharmacokinetics-of-rac-bl-918-in-rodents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com